![molecular formula C12H24O3Si B042968 (E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester CAS No. 94844-37-8](/img/structure/B42968.png)
(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butenoate ester. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then esterified to form the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or organolithium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: LDA, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules for various studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under acidic or basic conditions, revealing the underlying functional group for further reactions. This selective cleavage is facilitated by the formation of a strong Si-F bond when treated with fluoride ions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-((tert-butyldimethylsilyl)oxy)methyl)aniline
Uniqueness
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate is unique due to its combination of a butenoate ester and a TBDMS protecting group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
94844-37-8 |
|---|---|
Fórmula molecular |
C12H24O3Si |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+ |
Clave InChI |
BVEFNOUDBPFBQH-CMDGGOBGSA-N |
SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
SMILES isomérico |
CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Sinónimos |
Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate; (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


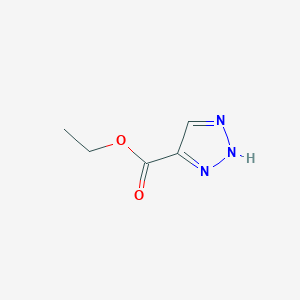
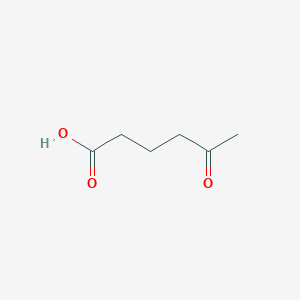
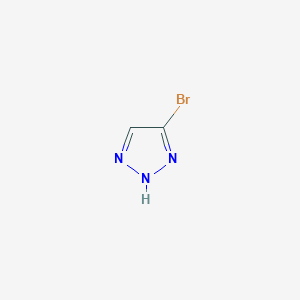
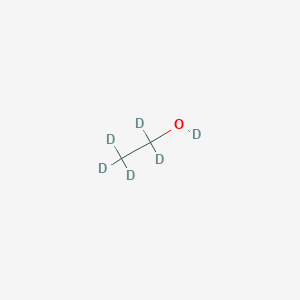
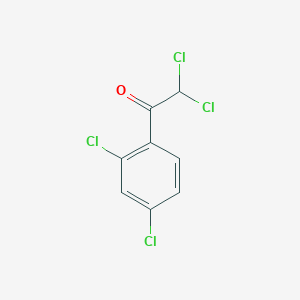
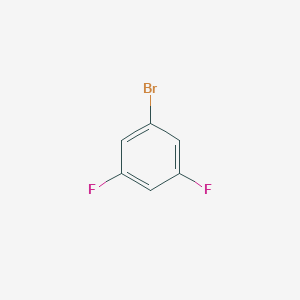
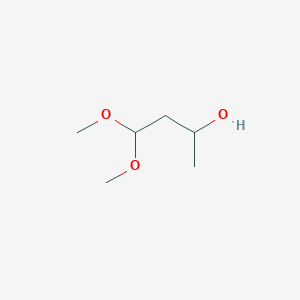
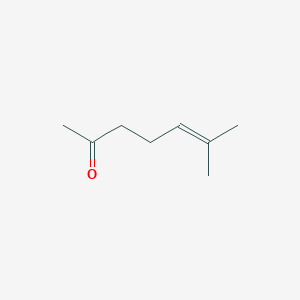
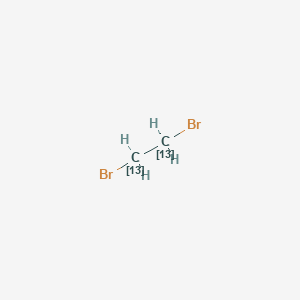
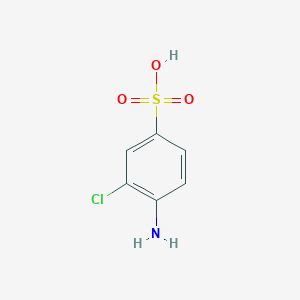
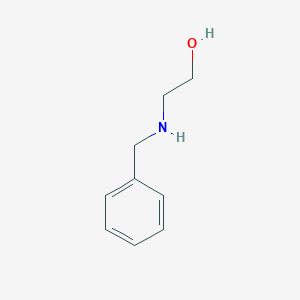
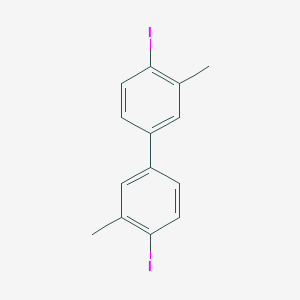
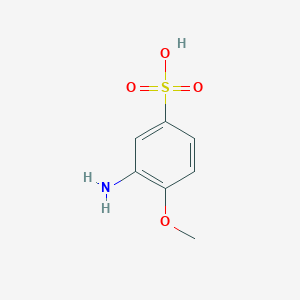
![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)
